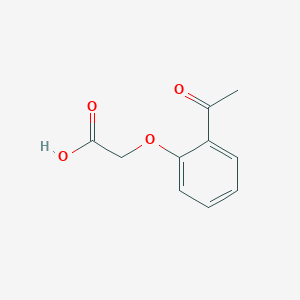
Trifluoro(trifluoromethoxyperoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(trifluoromethoxyperoxy)methane (TFP) is a highly reactive compound that has been widely used in scientific research applications due to its unique chemical properties. TFP is a perfluoroorganic compound that contains three trifluoromethyl groups and a peroxy functional group. It is a colorless gas that is highly explosive and can react violently with organic compounds.
Mecanismo De Acción
Trifluoro(trifluoromethoxyperoxy)methane's mechanism of action involves the transfer of oxygen atoms to organic compounds, resulting in the formation of free radicals. Trifluoro(trifluoromethoxyperoxy)methane is a potent initiator of radical reactions and can initiate the polymerization of monomers such as styrene and vinyl acetate. The peroxy functional group in Trifluoro(trifluoromethoxyperoxy)methane can also undergo homolytic cleavage to form highly reactive oxygen-centered radicals.
Biochemical and Physiological Effects
Trifluoro(trifluoromethoxyperoxy)methane is highly reactive and can react with biological molecules such as proteins, lipids, and DNA. Trifluoro(trifluoromethoxyperoxy)methane has been shown to induce oxidative stress in cells and can cause cell death at high concentrations. Trifluoro(trifluoromethoxyperoxy)methane has also been shown to induce DNA damage and mutations in bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Trifluoro(trifluoromethoxyperoxy)methane in lab experiments include its high reactivity, selectivity, and ability to initiate radical reactions. Trifluoro(trifluoromethoxyperoxy)methane is also relatively easy to synthesize and handle. The limitations of using Trifluoro(trifluoromethoxyperoxy)methane include its explosive nature, high toxicity, and potential for causing damage to biological molecules. Trifluoro(trifluoromethoxyperoxy)methane should be handled with extreme caution and in a well-ventilated area.
Direcciones Futuras
For Trifluoro(trifluoromethoxyperoxy)methane research include the development of safer and more efficient methods for synthesizing and handling Trifluoro(trifluoromethoxyperoxy)methane. Additionally, Trifluoro(trifluoromethoxyperoxy)methane could be used as a tool for investigating the mechanism of radical reactions in biological systems. Trifluoro(trifluoromethoxyperoxy)methane could also be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Métodos De Síntesis
Trifluoro(trifluoromethoxyperoxy)methane can be synthesized by reacting trifluoromethanol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction produces Trifluoro(trifluoromethoxyperoxy)methane and water as byproducts. The purity of Trifluoro(trifluoromethoxyperoxy)methane can be improved by distillation or sublimation.
Aplicaciones Científicas De Investigación
Trifluoro(trifluoromethoxyperoxy)methane has been widely used in scientific research as a highly reactive oxidant and radical initiator. It has been used in organic synthesis, polymerization reactions, and as a reagent for the oxidation of alcohols and alkenes. Trifluoro(trifluoromethoxyperoxy)methane has also been used in the study of free radical reactions and as a tool for investigating the mechanism of radical reactions. Additionally, Trifluoro(trifluoromethoxyperoxy)methane has been used as a source of singlet oxygen in photodynamic therapy, a treatment for cancer and other diseases.
Propiedades
Número CAS |
1718-18-9 |
|---|---|
Nombre del producto |
Trifluoro(trifluoromethoxyperoxy)methane |
Fórmula molecular |
C2F6O3 |
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
trifluoro(trifluoromethoxyperoxy)methane |
InChI |
InChI=1S/C2F6O3/c3-1(4,5)9-11-10-2(6,7)8 |
Clave InChI |
JGFHBZWYOYWBRG-UHFFFAOYSA-N |
SMILES |
C(OOOC(F)(F)F)(F)(F)F |
SMILES canónico |
C(OOOC(F)(F)F)(F)(F)F |
Sinónimos |
Bis(trifluoromethyl) pertrioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
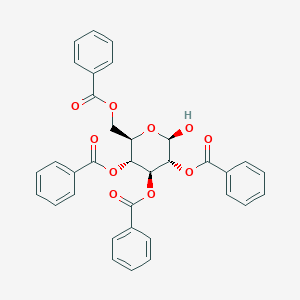
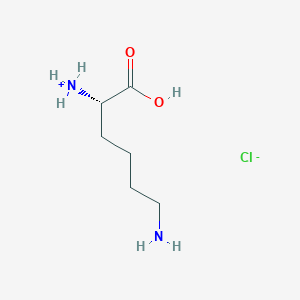

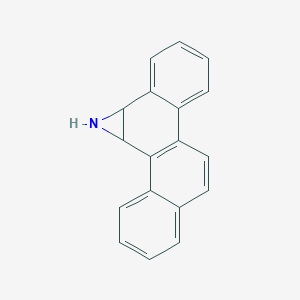

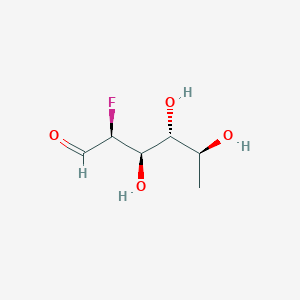
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)

